HWL-088

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

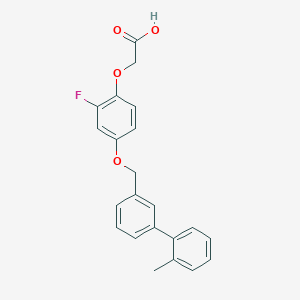

2-[2-fluoro-4-[[3-(2-methylphenyl)phenyl]methoxy]phenoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FO4/c1-15-5-2-3-8-19(15)17-7-4-6-16(11-17)13-26-18-9-10-21(20(23)12-18)27-14-22(24)25/h2-12H,13-14H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYJBYPNDWNZAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=CC(=C2)COC3=CC(=C(C=C3)OCC(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

HWL-088: A Dual Agonist Targeting FFAR1 and PPARδ for the Treatment of Type 2 Diabetes Mellitus

A Technical Guide for Researchers and Drug Development Professionals

Abstract

HWL-088 is a novel, orally bioavailable small molecule that acts as a potent dual agonist for the free fatty acid receptor 1 (FFAR1/GPR40) and the peroxisome proliferator-activated receptor δ (PPARδ).[1] Its primary mechanism of action involves the potentiation of glucose-dependent insulin (B600854) secretion, positioning it as a promising therapeutic candidate for type 2 diabetes mellitus.[2][3] Preclinical studies have demonstrated its efficacy in improving glucolipid metabolism, reducing hepatic steatosis, and enhancing β-cell function, both as a monotherapy and in combination with existing antidiabetic agents like metformin (B114582).[2][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and signaling pathway diagrams.

Core Mechanism of Action: Dual Agonism of FFAR1 and PPARδ

This compound exerts its therapeutic effects through the activation of two key receptors involved in metabolic regulation: FFAR1 and PPARδ.

Potent Agonism of Free Fatty Acid Receptor 1 (FFAR1)

This compound is a highly potent agonist of FFAR1, a G-protein coupled receptor predominantly expressed in pancreatic β-cells.[5][6] The activation of FFAR1 by long-chain fatty acids is a key physiological mechanism for modulating glucose-stimulated insulin secretion (GSIS). This compound mimics this action, leading to a significant potentiation of insulin release in a glucose-dependent manner.[2] This glucose dependency is a critical feature, as it minimizes the risk of hypoglycemia, a common side effect of many insulin secretagogues.

The binding of this compound to FFAR1 initiates a downstream signaling cascade that results in the depolarization of the β-cell membrane and subsequent influx of calcium ions, triggering the exocytosis of insulin-containing granules.

Moderate Agonism of Peroxisome Proliferator-Activated Receptor δ (PPARδ)

In addition to its potent FFAR1 activity, this compound exhibits moderate agonist activity towards PPARδ, a nuclear receptor that plays a crucial role in fatty acid metabolism and energy homeostasis.[2][3] Activation of PPARδ leads to a variety of metabolic benefits, including increased fatty acid oxidation, improved insulin sensitivity, and reduced lipid accumulation in peripheral tissues such as the liver and adipose tissue.[1] The dual agonism of FFAR1 and PPARδ provides a complementary and potentially synergistic approach to managing the multifaceted pathophysiology of type 2 diabetes.

Quantitative Data: In Vitro Potency

The following table summarizes the in vitro potency of this compound on its primary targets.

| Target | Assay Type | Parameter | Value (nM) | Reference |

| FFAR1 | Cell-based assay | EC50 | 18.9 | [2][3] |

| PPARδ | Cell-based assay | EC50 | 570.9 | [2][3] |

Signaling Pathways and Cellular Effects

The activation of FFAR1 and PPARδ by this compound triggers distinct but interconnected signaling pathways, leading to a cascade of beneficial cellular and systemic effects.

FFAR1-Mediated Insulin Secretion

Systemic Metabolic Effects

The combined action of this compound on FFAR1 and PPARδ results in a broad range of systemic metabolic improvements.

Experimental Protocols

The following outlines the key experimental methodologies used to characterize the mechanism of action of this compound.

In Vitro Cell-Based Assays

-

Objective: To determine the potency and selectivity of this compound on FFAR1 and PPARδ.

-

Cell Lines: CHO cells stably expressing human FFAR1 or PPARδ.

-

Methodology:

-

Cells are seeded in 96-well plates and incubated overnight.

-

Cells are then treated with varying concentrations of this compound or a reference agonist.

-

For FFAR1, intracellular calcium mobilization is measured using a fluorescent calcium indicator (e.g., Fluo-4 AM).

-

For PPARδ, a luciferase reporter gene assay is used to measure transcriptional activation.

-

EC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

In Vivo Studies in Animal Models

-

Objective: To evaluate the in vivo efficacy of this compound on glucose and lipid metabolism.

-

Animal Models:

-

Normal rats for acute glucose-dependent insulinotropic effects.

-

ob/ob mice, a model of obesity and type 2 diabetes, for long-term studies.

-

-

Methodology (Long-term study in ob/ob mice):

-

ob/ob mice are randomized into vehicle, this compound, and comparator (e.g., TAK-875, another FFAR1 agonist) groups.

-

Compounds are administered orally once daily for a specified period (e.g., 4 weeks).

-

Body weight, food intake, and blood glucose levels are monitored regularly.

-

At the end of the treatment period, oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) are performed.

-

Plasma levels of insulin, triglycerides, and other metabolic markers are measured.

-

Tissues such as the liver, pancreas, and adipose tissue are collected for histological analysis and gene expression studies.[4]

-

Conclusion

This compound is a promising preclinical candidate for the treatment of type 2 diabetes mellitus with a well-defined dual mechanism of action. Its potent agonism of FFAR1 drives glucose-dependent insulin secretion, while its moderate PPARδ agonism contributes to broader improvements in lipid metabolism and insulin sensitivity. The synergistic potential of targeting both receptors, coupled with a favorable preclinical profile, warrants further investigation and clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. HWL‐088, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Discovery of this compound: A highly potent FFA1/GPR40 agonist bearing a phenoxyacetic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

HWL-088: A Technical Deep Dive into a Novel PPARδ/FFA1 Dual Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

HWL-088 is a novel small molecule that has garnered significant attention in the scientific community for its dual agonist activity on Peroxisome Proliferator-Activated Receptor delta (PPARδ) and Free Fatty Acid Receptor 1 (FFA1), also known as GPR40. This unique pharmacological profile positions this compound as a promising therapeutic candidate for metabolic disorders, particularly nonalcoholic steatohepatitis (NASH) and type 2 diabetes. This technical guide provides a comprehensive overview of the core science behind this compound, including its mechanism of action, preclinical data, and detailed experimental methodologies.

Core Mechanism of Action: Dual Agonism

This compound exerts its therapeutic effects by simultaneously activating two distinct signaling pathways: the FFA1 pathway, which is primarily involved in glucose-stimulated insulin (B600854) secretion, and the PPARδ pathway, which plays a crucial role in regulating lipid metabolism and inflammation.[1] This dual-action mechanism is believed to offer a synergistic approach to treating complex metabolic diseases.

Free Fatty Acid Receptor 1 (FFA1) Activation

FFA1 is a G-protein coupled receptor predominantly expressed in pancreatic β-cells.[2] Upon activation by free fatty acids or synthetic agonists like this compound, FFA1 initiates a signaling cascade that potentiates glucose-stimulated insulin secretion. This action is glucose-dependent, which significantly reduces the risk of hypoglycemia, a common side effect of many insulin secretagogues.[2]

Peroxisome Proliferator-Activated Receptor δ (PPARδ) Activation

PPARδ is a nuclear receptor that functions as a ligand-activated transcription factor.[3] It is a key regulator of fatty acid oxidation, and its activation can lead to improvements in lipid profiles and insulin sensitivity.[3] In the context of NASH, PPARδ activation has been shown to reduce hepatic steatosis, inflammation, and fibrosis.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound, providing a clear comparison of its efficacy.

Table 1: In Vitro Activity of this compound

| Target | Assay Type | EC50 (nM) | Reference |

| FFA1 | Cell-based reporter assay | 18.9 | [4] |

| PPARδ | Cell-based reporter assay | 570.9 | [4] |

Table 2: In Vivo Efficacy of this compound in a NASH Model (Methionine- and Choline-Deficient Diet)

| Parameter | Vehicle Control | This compound (30 mg/kg) | % Change vs. Control | Reference |

| Liver Histology | ||||

| NAFLD Activity Score (NAS) | 5.8 ± 0.7 | 2.5 ± 0.5 | ↓ 56.9% | [1] |

| Steatosis Score | 2.9 ± 0.4 | 1.2 ± 0.3 | ↓ 58.6% | [1] |

| Lobular Inflammation Score | 1.9 ± 0.3 | 0.8 ± 0.2 | ↓ 57.9% | [1] |

| Hepatocyte Ballooning Score | 1.0 ± 0.0 | 0.5 ± 0.2 | ↓ 50.0% | [1] |

| Fibrosis | ||||

| Sirius Red Staining (% area) | 3.5 ± 0.6 | 1.5 ± 0.4 | ↓ 57.1% | [1] |

| Biochemical Markers | ||||

| ALT (U/L) | 185 ± 25 | 85 ± 15 | ↓ 54.1% | [1] |

| AST (U/L) | 250 ± 30 | 120 ± 20 | ↓ 52.0% | [1] |

| Hepatic Triglycerides (mg/g) | 85 ± 10 | 40 ± 8 | ↓ 52.9% | [1] |

Table 3: In Vivo Efficacy of this compound in a Type 2 Diabetes Model (ob/ob Mice)

| Parameter | Vehicle Control | This compound (30 mg/kg) | Metformin (B114582) (200 mg/kg) | This compound + Metformin | Reference |

| Glycemic Control | |||||

| Fasting Blood Glucose (mmol/L) | 18.5 ± 2.1 | 10.2 ± 1.5 | 12.8 ± 1.8 | 7.5 ± 1.2 | [4] |

| HbA1c (%) | 8.2 ± 0.5 | 6.5 ± 0.4 | 7.1 ± 0.6 | 5.8 ± 0.3 | [4] |

| Lipid Profile | |||||

| Plasma Triglycerides (mmol/L) | 2.5 ± 0.4 | 1.5 ± 0.3 | 1.9 ± 0.3 | 1.1 ± 0.2 | [4] |

| Total Cholesterol (mmol/L) | 6.8 ± 0.7 | 5.2 ± 0.6 | 6.1 ± 0.5 | 4.5 ± 0.4 | [4] |

| Body Weight | |||||

| Body Weight Gain (g) | 8.5 ± 1.2 | 5.1 ± 0.8 | 6.2 ± 0.9 | 3.8 ± 0.7 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell-Based Assays

-

Cell Line: HEK293 cells were used for these assays.

-

Methodology: Cells were co-transfected with expression vectors for the respective receptors (human FFA1 or PPARδ) and a luciferase reporter plasmid containing the corresponding response element. Following transfection, cells were treated with varying concentrations of this compound or a vehicle control. Luciferase activity was measured as a readout of receptor activation.[4]

-

Cell Line: MIN6 mouse insulinoma cells were utilized.

-

Protocol:

-

MIN6 cells were seeded in 24-well plates and cultured to 80-90% confluency.

-

Cells were pre-incubated for 2 hours in Krebs-Ringer bicarbonate buffer (KRBH) containing 2.8 mM glucose.

-

The pre-incubation buffer was replaced with KRBH containing either 2.8 mM glucose (basal) or 16.7 mM glucose (stimulatory), along with different concentrations of this compound or vehicle.

-

After a 2-hour incubation, the supernatant was collected.

-

Insulin concentration in the supernatant was quantified using a commercially available ELISA kit.[4]

-

In Vivo Studies

-

Animal Model: Male C57BL/6J mice, 8 weeks of age.

-

Induction of NASH: Mice were fed an MCD diet for 6 weeks to induce the NASH phenotype.

-

Treatment: Following the induction period, mice were orally administered this compound (30 mg/kg/day) or vehicle for 4 weeks.

-

Endpoints:

-

Histological Analysis: Liver tissues were collected, fixed in formalin, and embedded in paraffin. Sections were stained with Hematoxylin and Eosin (H&E) for NAFLD Activity Score (NAS) assessment and Sirius Red for fibrosis evaluation.

-

Biochemical Analysis: Serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) were measured. Hepatic triglyceride content was also quantified.[1]

-

-

Animal Model: Male ob/ob mice, a genetic model of obesity and type 2 diabetes.

-

Treatment: Mice were treated daily with oral gavage of this compound (30 mg/kg), metformin (200 mg/kg), a combination of both, or vehicle for 8 weeks.

-

Endpoints:

-

Glycemic Control: Fasting blood glucose and HbA1c levels were monitored throughout the study.

-

Lipid Profile: Plasma levels of triglycerides and total cholesterol were measured at the end of the treatment period.

-

Body Weight: Body weight was recorded weekly.[4]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound.

Conclusion

This compound represents a promising, innovative approach to the treatment of complex metabolic disorders like NASH and type 2 diabetes. Its dual agonism of FFA1 and PPARδ offers a multifaceted mechanism of action that addresses both glucose dysregulation and dyslipidemia, along with associated inflammation and fibrosis. The preclinical data presented in this guide demonstrate its potential, and the detailed experimental protocols provide a foundation for further research and development in this area. As research progresses, this compound may emerge as a valuable therapeutic option for patients with these challenging conditions.

References

HWL-088: A Technical Whitepaper on a Novel FFAR1 Agonist for the Treatment of Type 2 Diabetes

For Researchers, Scientists, and Drug Development Professionals

Abstract

HWL-088 is a novel, potent, and orally bioavailable small molecule agonist of the free fatty acid receptor 1 (FFAR1), a G-protein coupled receptor primarily expressed on pancreatic β-cells. By selectively targeting FFAR1, this compound promotes glucose-dependent insulin (B600854) secretion, offering a promising therapeutic strategy for the management of type 2 diabetes with a potentially reduced risk of hypoglycemia. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, based on publicly available data.

Introduction

The global prevalence of type 2 diabetes necessitates the development of novel therapeutic agents with improved efficacy and safety profiles. FFAR1, also known as GPR40, has emerged as a compelling target for anti-diabetic drugs due to its key role in augmenting glucose-stimulated insulin secretion (GSIS) in response to circulating free fatty acids.[1][2] this compound was identified through a comprehensive structure-activity relationship study based on a phenoxyacetic acid scaffold.[3] It has demonstrated potent agonistic activity at the FFAR1 receptor and exhibits moderate activity as a peroxisome proliferator-activated receptor δ (PPARδ) agonist.[2][4] Preclinical studies have shown that this compound improves glucose and lipid metabolism, suggesting its potential as a monotherapy or in combination with existing anti-diabetic drugs.[4]

Discovery and Synthesis

This compound, with the chemical name 2-(2-fluoro-4-((2'-methyl-[1,1'-biphenyl]-3-yl)methoxy)phenoxy)acetic acid, was developed through a focused drug discovery program aimed at identifying potent and selective FFAR1 agonists. While the specific, detailed synthesis protocol for this compound is not publicly available, it is described as being synthesized with reference to previously reported methods for similar phenoxyacetic acid derivatives.[5]

Mechanism of Action

This compound exerts its primary therapeutic effect through the activation of FFAR1 on pancreatic β-cells. The binding of this compound to FFAR1 is believed to initiate a signaling cascade through the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ levels is a critical step in potentiating glucose-stimulated insulin secretion.

A key downstream effector of this compound's action is the upregulation of Pancreas/duodenum homeobox protein 1 (PDX-1).[2][4] PDX-1 is a transcription factor crucial for pancreatic development and β-cell function, and its increased expression can lead to improved β-cell function and insulin production.

The moderate PPARδ agonism of this compound may contribute to its beneficial effects on lipid metabolism and insulin sensitivity, although the primary anti-diabetic action is attributed to its potent FFAR1 activity.

Signaling Pathway of this compound in Pancreatic β-Cells

Caption: FFAR1 signaling cascade initiated by this compound.

Preclinical Pharmacology

In Vitro Studies

This compound has demonstrated potent and selective agonist activity at the FFAR1 receptor in cell-based assays.

Table 1: In Vitro Activity of this compound

| Target | Assay Type | Parameter | Value | Reference |

| FFAR1 | Cell-based functional assay | EC50 | 18.9 nM | [2][4] |

| PPARδ | Cell-based transactivation assay | EC50 | 570.9 nM | [2][4] |

| PPARα | Cell-based transactivation assay | Activity | Not specified | [4] |

| PPARγ | Cell-based transactivation assay | Activity | Not specified | [4] |

In Vivo Studies

Preclinical studies in rodent models of diabetes have shown that this compound improves glycemic control and lipid parameters. In ob/ob mice, long-term administration of this compound resulted in better glucose control compared to the other FFAR1 agonist, TAK-875.[4]

Table 2: In Vivo Efficacy of this compound in ob/ob Mice

| Parameter | Treatment | Result | Reference |

| Glucose Tolerance | This compound | Improved glucose control, superior to TAK-875 | [4] |

| Lipid Profile | This compound | Improved plasma lipid profiles | [4] |

| β-cell Function | This compound | Improved, with upregulation of PDX-1 | [4] |

| Adipose Tissue | This compound | Reduced fat accumulation | [4] |

| Liver | This compound | Alleviated fatty liver | [4] |

Pharmacokinetics and Toxicology

Detailed pharmacokinetic and toxicology data for this compound are not extensively reported in the public domain. To fulfill the requirements of a comprehensive technical guide, the following tables are provided as templates for such data, which would be critical for further development.

Table 3: Pharmacokinetic Parameters of this compound (Data Not Available)

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | t1/2 (h) |

| Mouse | Data not available | Oral | Data not available | Data not available | Data not available | Data not available |

| Rat | Data not available | Oral | Data not available | Data not available | Data not available | Data not available |

| Dog | Data not available | Oral | Data not available | Data not available | Data not available | Data not available |

Table 4: Toxicology Profile of this compound (Data Not Available)

| Study Type | Species | Dose | Findings |

| Acute Toxicity | Mouse | Data not available | LD50: Data not available |

| Acute Toxicity | Rat | Data not available | LD50: Data not available |

| Chronic Toxicity | Rat | Data not available | Data not available |

| Genotoxicity | In vitro | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols for the studies conducted on this compound are not fully available in the public literature. The following represents a generalized workflow for key experiments based on standard methodologies in the field.

In Vitro FFAR1 Activation Assay Workflow

Caption: Generalized workflow for in vitro FFAR1 agonism assay.

In Vivo Oral Glucose Tolerance Test (OGTT) Workflow

References

- 1. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. vmmpc.org [vmmpc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug - PMC [pmc.ncbi.nlm.nih.gov]

HWL-088: A Dual FFAR1/PPARδ Agonist for Glucose Homeostasis - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

HWL-088 is a novel, potent, and orally active dual agonist for the free fatty acid receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40), and the peroxisome proliferator-activated receptor delta (PPARδ). Preclinical studies have demonstrated its significant role in improving glucose and lipid metabolism, positioning it as a promising therapeutic candidate for type 2 diabetes mellitus. This technical guide provides an in-depth analysis of the mechanism of action, quantitative efficacy, and experimental protocols related to this compound's role in glucose metabolism, based on currently available scientific literature.

Introduction

The increasing prevalence of type 2 diabetes necessitates the development of novel therapeutic agents with improved efficacy and safety profiles. This compound has emerged as a compelling candidate due to its dual agonism of FFAR1 and PPARδ, two key regulators of glucose and lipid homeostasis. FFAR1 activation in pancreatic β-cells potentiates glucose-stimulated insulin (B600854) secretion (GSIS), while PPARδ activation enhances fatty acid oxidation and improves insulin sensitivity in peripheral tissues. This document synthesizes the key preclinical findings for this compound, offering a comprehensive resource for researchers in the field of metabolic diseases.

Mechanism of Action: Dual Agonism

This compound exerts its effects on glucose metabolism through the simultaneous activation of two distinct signaling pathways:

-

FFAR1-mediated Glucose-Stimulated Insulin Secretion: In pancreatic β-cells, FFAR1 is a Gq-coupled receptor. Upon binding of an agonist like this compound, the Gq protein activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, and the subsequent increase in cytosolic Ca2+ concentration is a primary trigger for insulin granule exocytosis, but only in the presence of elevated glucose levels. This glucose-dependency minimizes the risk of hypoglycemia.[1][2][3]

-

PPARδ-mediated Improvement in Insulin Sensitivity: PPARδ is a nuclear receptor that acts as a transcription factor. Activation of PPARδ by this compound in tissues like skeletal muscle, liver, and adipose tissue leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and energy expenditure.[4][5][6] This enhanced fatty acid metabolism reduces the accumulation of lipid intermediates that can impair insulin signaling, thereby improving overall insulin sensitivity. Specifically, PPARδ activation has been shown to increase the expression of proteins involved in glucose transport and utilization.[5][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Receptor Activation

| Receptor | Assay Type | Parameter | Value | Reference |

| FFAR1 | Cell-based | EC50 | 18.9 nM | [8] |

| PPARδ | Cell-based | EC50 | 570.9 nM | [8] |

| PPARα | Cell-based | Activity | No agonist activity | [9] |

| PPARγ | Cell-based | Activity | No agonist activity | [9] |

Table 2: In Vivo Efficacy in ob/ob Mice (Oral Glucose Tolerance Test)

| Treatment Group | Day of Treatment | AUC0-120min Reduction (%) | Reference |

| This compound | 1 | 28.1% | [10] |

| TAK-875 | 1 | 18.8% | [10] |

| This compound | 30 | 37.3% | [10] |

| TAK-875 | 30 | 30.7% | [10] |

| This compound | 59 | 41.1% | [10] |

| TAK-875 | 59 | 29.1% | [10] |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways in Glucose Metabolism

Experimental Workflow: In Vivo Oral Glucose Tolerance Test (OGTT) in ob/ob Mice

References

- 1. Reactome | Fatty Acids bound to GPR40 (FFAR1) regulate insulin secretion [reactome.org]

- 2. Glucose-stimulated insulin secretion depends on FFA1 and Gq in neonatal mouse islets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. PPARδ regulates glucose metabolism and insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct activation of glucose transport in primary human myotubes after activation of peroxisome proliferator-activated receptor delta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PPARdelta regulates glucose metabolism and insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. This compound, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. HWL‐088, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

HWL-088: A Dual FFA1/PPARδ Agonist for the Treatment of Nonalcoholic Steatohepatitis (NASH)

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is based on publicly available information. The full-text of the primary research article on HWL-088 in a preclinical nonalcoholic steatohepatitis (NASH) model was not accessible at the time of writing. Therefore, detailed quantitative data and specific experimental protocols are limited. This guide provides a comprehensive overview based on the available abstracts and related literature.

Introduction to this compound

This compound is a novel small molecule that acts as a dual agonist for the free fatty acid receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40), and the peroxisome proliferator-activated receptor delta (PPARδ). This dual agonism presents a promising therapeutic strategy for complex metabolic diseases like nonalcoholic steatohepatitis (NASH), by simultaneously targeting multiple pathogenic pathways including metabolic dysregulation, inflammation, and fibrosis.

Mechanism of Action: A Dual-Pronged Approach to NASH Pathophysiology

This compound's therapeutic potential in NASH stems from its ability to concurrently activate two key receptors, FFA1 and PPARδ, which play crucial roles in metabolic and inflammatory signaling.

Free Fatty Acid Receptor 1 (FFA1) Agonism

FFA1 is predominantly expressed in pancreatic β-cells and enteroendocrine cells. Its activation by long-chain fatty acids stimulates glucose-dependent insulin (B600854) secretion. By acting as an FFA1 agonist, this compound is expected to improve glycemic control, a critical aspect in managing NASH, which is often associated with insulin resistance and type 2 diabetes.

Peroxisome Proliferator-Activated Receptor Delta (PPARδ) Agonism

PPARδ is a nuclear receptor that functions as a transcription factor regulating the expression of genes involved in fatty acid oxidation, energy homeostasis, and inflammation. Activation of PPARδ in the liver and skeletal muscle enhances fatty acid catabolism and improves insulin sensitivity. Furthermore, PPARδ activation has been shown to exert anti-inflammatory and anti-fibrotic effects.

The synergistic activation of both FFA1 and PPARδ by this compound is hypothesized to provide a multifaceted therapeutic effect on the key pathological features of NASH: steatosis, inflammation, and fibrosis.

Figure 1: Proposed mechanism of action of this compound in NASH.

Preclinical Efficacy in a NASH Model

The primary preclinical evaluation of this compound in the context of NASH was conducted using a methionine- and choline-deficient (MCD) diet-induced mouse model. The MCD diet model is known to induce key histopathological features of human NASH, including steatosis, inflammation, and fibrosis.

In Vitro Activity

The following table summarizes the in vitro potency of this compound on its target receptors.

| Target | EC50 (nM) |

| FFA1 (GPR40) | 18.9 |

| PPARδ | 570.9 |

| Table 1: In vitro potency of this compound. |

In Vivo Findings in a Murine NASH Model

Based on available abstracts, administration of this compound in the MCD-induced NASH model resulted in a range of beneficial effects. While specific quantitative data on the magnitude of these effects are not publicly available, the qualitative outcomes are summarized below.

| Pathological Feature | Observed Effect of this compound |

| Metabolic Parameters | |

| Glucose Control | Improved |

| Lipid Metabolism | Improved (decreased lipogenesis, increased lipolysis) |

| Liver Histopathology | |

| Steatosis (Fatty Liver) | Attenuated |

| Inflammation | Attenuated |

| Fibrosis | Attenuated |

| Biomarkers | |

| Oxidative Stress | Reduced |

| Table 2: Summary of preclinical findings for this compound in a murine NASH model. |

Experimental Protocols

Detailed experimental protocols from the primary study are not available. However, a generalized protocol for a preclinical NASH study using an MCD diet is outlined below. This is a representative workflow and may not reflect the exact methodology used for the this compound studies.

Figure 2: Generalized experimental workflow for a preclinical NASH study.

Animal Model

-

Species: Mouse (specific strain not detailed in available sources)

-

Diet: Methionine- and choline-deficient (MCD) diet to induce NASH. Control animals would typically receive a standard chow diet.

-

Duration: The duration of the MCD diet and subsequent treatment period is not specified in the available literature.

Dosing

-

The specific doses of this compound administered are not publicly available.

-

Administration was likely via oral gavage.

Outcome Measures

-

Biochemical Analysis: Serum levels of liver enzymes (ALT, AST), lipids (triglycerides, cholesterol), and glucose.

-

Histopathology: Liver sections stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red or Masson's trichrome for evaluation of fibrosis.

-

Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qPCR) to measure the mRNA levels of genes involved in lipogenesis, fatty acid oxidation, inflammation, and fibrosis in liver tissue.

Signaling Pathways

The therapeutic effects of this compound in NASH are mediated through the modulation of complex signaling networks. The following diagram illustrates the key pathways influenced by FFA1 and PPARδ activation.

An In-depth Technical Guide on the Downstream Signaling Pathways of HWL-088

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known downstream signaling pathways of HWL-088, a novel and potent agonist for Free Fatty Acid Receptor 1 (FFAR1) with moderate activity towards Peroxisome Proliferator-Activated Receptor δ (PPARδ).[1][2][3][4] this compound has demonstrated significant potential in improving glucolipid metabolism, making it a promising candidate for the treatment of metabolic disorders such as type 2 diabetes and non-alcoholic steatohepatitis (NASH).[2][3] This document outlines the core signaling cascades affected by this compound, presents quantitative data from key experiments, details relevant experimental protocols, and provides visual diagrams of the signaling pathways and experimental workflows.

Core Signaling Pathways of this compound

This compound primarily exerts its effects through the activation of FFAR1, a G-protein coupled receptor, and to a lesser extent, through the nuclear receptor PPARδ.[2][3] The downstream signaling cascades from these receptors converge to regulate glucose homeostasis, lipid metabolism, and cellular stress responses.

As a potent FFAR1 agonist, this compound promotes glucose-dependent insulin (B600854) secretion from pancreatic β-cells.[1][2] In muscle cells, its signaling enhances glucose uptake.

-

Pancreatic β-Cells: Upon binding to FFAR1, this compound is expected to activate the canonical Gαq/11 pathway, leading to phospholipase C (PLC) activation, subsequent inositol (B14025) triphosphate (IP3) production, and an increase in intracellular calcium concentrations, which triggers insulin exocytosis. This action is glucose-dependent, mitigating the risk of hypoglycemia.[1]

-

Muscle Cells: In L6 myoblast cells, this compound has been shown to up-regulate the phosphorylation of Akt (at Ser473) and AS160 (at Thr642).[1][5] This indicates the involvement of the PI3K/Akt signaling pathway. Phosphorylation of AS160, a Rab GTPase-activating protein, is a critical step in the translocation of GLUT4 glucose transporters to the plasma membrane, thereby facilitating glucose uptake.[1]

Figure 1: this compound signaling in muscle cells.

This compound has been observed to inhibit hepatic lipogenesis. This is achieved by down-regulating the expression of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and its downstream target genes, including Fatty Acid Synthase (FAS), Stearoyl-CoA Desaturase 1 (SCD1), and Acetyl-CoA Carboxylase 1 (ACC1).[1] The precise mechanism linking FFAR1/PPARδ activation to SREBP-1c suppression is an area for further investigation but may involve the modulation of upstream regulators such as AMPK or Akt.

Figure 2: Inhibition of hepatic lipogenesis by this compound.

Long-term treatment with this compound has been shown to improve β-cell function through the up-regulation of Pancreas Duodenum Homeobox-1 (PDX-1).[1][2] PDX-1 is a critical transcription factor for β-cell development, function, and survival. Furthermore, this compound attenuates NASH by modulating the expression of genes associated with inflammation, fibrosis, and oxidative stress.[3][5] This multi-faceted activity is likely a result of the dual agonism of FFAR1 and PPARδ.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Receptor | Value | Assay Type | Reference |

| EC50 | FFAR1 | 18.9 nM | Cell-based assay | [1][2] |

| EC50 | PPARδ | 570.9 nM | Cell-based assay | [1][2] |

| Table 1: In Vitro Potency of this compound |

| Protein | Treatment | Fold Change in Phosphorylation | Cell Line | Reference |

| p-Akt (Ser473) | This compound | Up-regulated | L6 myoblasts | [1] |

| p-AS160 (Thr642) | This compound | Up-regulated | L6 myoblasts | [1] |

| Table 2: Effect of this compound on Protein Phosphorylation |

| Gene | Treatment | Change in Expression | Tissue | Reference |

| SREBP-1c | This compound | Decreased | Liver | [1] |

| FAS | This compound | Decreased | Liver | [1] |

| SCD1 | This compound | Decreased | Liver | [1] |

| ACC1 | This compound | Decreased | Liver | [1] |

| PDX-1 | This compound | Up-regulated | Pancreas | [1][2] |

| Table 3: Effect of this compound on Gene Expression |

Experimental Protocols

This section provides an overview of the methodologies used to generate the data presented above.

This protocol is used to determine the phosphorylation status of Akt and AS160 in L6 myoblast cells following treatment with this compound.

Figure 3: Western Blotting Workflow.

Detailed Steps:

-

Cell Culture and Treatment: L6 myoblast cells are cultured to approximately 80% confluency. The cells are then treated with a specified concentration of this compound (e.g., 0.3 μM) or a vehicle control for a designated period.[1]

-

Lysis and Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

-

Protein Quantification: The total protein concentration in the lysates is determined using a bicinchoninic acid (BCA) assay to ensure equal loading of protein for each sample.

-

Gel Electrophoresis: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Membrane Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the phosphorylated and total forms of Akt and AS160.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is then detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: The intensity of the bands is quantified, and the level of phosphorylated protein is normalized to the level of the corresponding total protein.

This protocol is used to measure the changes in the expression of SREBP-1c, FAS, SCD1, and ACC1 in liver tissue from animal models treated with this compound.

Detailed Steps:

-

Tissue Homogenization and RNA Extraction: Liver tissue samples are homogenized, and total RNA is extracted using a suitable method, such as a TRIzol-based reagent or a commercial kit.

-

RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer. RNA integrity is assessed, for example, by gel electrophoresis.

-

Reverse Transcription: An equal amount of total RNA from each sample is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR: The qPCR is performed using a real-time PCR system with specific primers for the target genes (SREBP-1c, FAS, SCD1, ACC1) and a reference gene (e.g., GAPDH, β-actin) for normalization. A fluorescent dye, such as SYBR Green, is used to detect the amplification of DNA.

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalizing the expression to the reference gene.

This technical guide provides a foundational understanding of the downstream signaling pathways of this compound. Further research will undoubtedly uncover more intricate details of its mechanism of action and solidify its therapeutic potential.

References

- 1. HWL‐088, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

HWL-088: A Dual FFA1/PPARδ Agonist for the Attenuation of Hepatic Steatosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatic steatosis, the hallmark of Nonalcoholic Fatty Liver Disease (NAFLD), is a burgeoning global health concern intricately linked to metabolic disorders. The progression from simple steatosis to the more severe nonalcoholic steatohepatitis (NASH) significantly elevates the risk of cirrhosis and hepatocellular carcinoma. The complex pathophysiology of NAFLD necessitates multifaceted therapeutic strategies. HWL-088, a novel small molecule, has emerged as a promising candidate by virtue of its dual agonistic activity on Free Fatty Acid Receptor 1 (FFA1/GPR40) and Peroxisome Proliferator-Activated Receptor δ (PPARδ). This dual mechanism of action targets key pathways in lipid metabolism, inflammation, and fibrosis, offering a comprehensive approach to mitigating hepatic steatosis and its sequelae. This technical guide provides an in-depth overview of the preclinical evidence supporting the therapeutic potential of this compound in hepatic steatosis, with a focus on its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism of Action

This compound exerts its therapeutic effects by concurrently activating two crucial nuclear receptors: FFA1 and PPARδ. FFA1, a G-protein coupled receptor primarily expressed in pancreatic β-cells and, to a lesser extent, in hepatocytes, plays a role in glucose-stimulated insulin (B600854) secretion and has been implicated in hepatic lipid metabolism. PPARδ is a ligand-activated transcription factor that is a key regulator of fatty acid catabolism. The synergistic activation of these two receptors by this compound results in a multi-pronged attack on the drivers of hepatic steatosis.[1][2]

The primary mechanism involves the modulation of hepatic lipid homeostasis. This compound has been shown to decrease lipogenesis (the synthesis of new fatty acids) while simultaneously increasing lipolysis and fatty acid β-oxidation (the breakdown of fatty acids for energy).[1] This dual action effectively reduces the accumulation of triglycerides within hepatocytes, the defining characteristic of steatosis.

Preclinical Efficacy of this compound in Hepatic Steatosis Models

The therapeutic potential of this compound in hepatic steatosis has been evaluated in well-established preclinical models of NAFLD and NASH, primarily the methionine- and choline-deficient (MCD) diet-induced NASH model and the genetically obese (ob/ob) mouse model.

Methionine- and Choline-Deficient (MCD) Diet-Induced NASH Model

The MCD diet is a widely used nutritional model that induces a phenotype in rodents closely resembling human NASH, characterized by hepatic steatosis, inflammation, and fibrosis. In this model, administration of this compound has demonstrated significant improvements in liver pathology.

Quantitative Data from MCD Diet Model

| Parameter | Control (MCD Diet) | This compound Treated (MCD Diet) | Fold Change / % Reduction | Reference |

| Hepatic Triglyceride Content (mg/g liver) | Data not explicitly found in snippets | Data not explicitly found in snippets | Data not explicitly found in snippets | |

| Hepatic Steatosis Score (Histological) | Data not explicitly found in snippets | Data not explicitly found in snippets | Data not explicitly found in snippets | |

| Body Weight Change (%) | Data not explicitly found in snippets | Data not explicitly found in snippets | Data not explicitly found in snippets | |

| Liver-to-Body Weight Ratio (%) | Data not explicitly found in snippets | Data not explicitly found in snippets | Data not explicitly found in snippets |

Note: While the search results confirm the use of this model and the positive effects of this compound, specific quantitative data points were not available in the provided snippets. Further access to the full-text articles is required to populate this table.

ob/ob Mouse Model of Genetic Obesity and Hepatic Steatosis

The ob/ob mouse, which lacks functional leptin and develops hyperphagia, obesity, and insulin resistance, is another key model for studying NAFLD. Treatment with this compound in these mice has been shown to alleviate fatty liver.

Quantitative Data from ob/ob Mouse Model

| Parameter | Control (ob/ob) | This compound Treated (ob/ob) | Fold Change / % Reduction | Reference |

| Hepatic Triglyceride Content (mg/g liver) | Data not explicitly found in snippets | Data not explicitly found in snippets | Data not explicitly found in snippets | |

| Hepatic Gene Expression (Fold Change vs. Control) | ||||

| Lipogenesis Genes (e.g., SREBP-1c, FAS) | Data not explicitly found in snippets | Data not explicitly found in snippets | Data not explicitly found in snippets | |

| β-oxidation Genes (e.g., CPT1a, ACADL) | Data not explicitly found in snippets | Data not explicitly found in snippets | Data not explicitly found in snippets |

Note: As with the MCD model, the snippets confirm the use of the ob/ob model and the beneficial effects of this compound, but specific quantitative data is not available in the provided search results.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized experimental protocols for the key in vivo studies cited.

MCD Diet-Induced NASH Model Protocol

-

Animal Model: Male C57BL/6J mice.

-

Diet: Mice are fed a methionine- and choline-deficient (MCD) diet for a period of 4-8 weeks to induce NASH. A control group is fed a standard chow diet.

-

This compound Administration: this compound is administered orally (gavage) at a specified dose (e.g., 10, 30 mg/kg/day) for the duration of the MCD diet feeding or for a specified treatment period towards the end of the diet regimen. A vehicle control group receives the vehicle solution.

-

Biochemical Analysis: At the end of the study, blood samples are collected for the analysis of serum alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides, and cholesterol.

-

Histological Analysis: Livers are harvested, weighed, and a portion is fixed in 10% formalin for paraffin (B1166041) embedding. Liver sections are stained with Hematoxylin and Eosin (H&E) for the assessment of steatosis, inflammation, and ballooning, and with Sirius Red for the evaluation of fibrosis. A NAFLD Activity Score (NAS) is calculated.

-

Gene Expression Analysis: A portion of the liver tissue is snap-frozen in liquid nitrogen for RNA extraction and subsequent quantitative real-time PCR (qRT-PCR) analysis of genes involved in lipogenesis, fatty acid oxidation, inflammation, and fibrosis.

-

Lipid Analysis: Hepatic lipids are extracted from a portion of the liver tissue to quantify triglyceride content.

ob/ob Mouse Model Protocol

-

Animal Model: Male ob/ob mice and their lean littermates (wild-type).

-

This compound Administration: this compound is administered orally (gavage) at a specified dose (e.g., 40 mg/kg/day) for a defined period (e.g., 30 days).[3] A vehicle control group of ob/ob mice receives the vehicle solution.

-

Metabolic Assessments: Body weight and food intake are monitored regularly. Glucose and insulin tolerance tests may be performed.

-

Biochemical Analysis: At the end of the treatment period, blood is collected for the measurement of plasma glucose, insulin, triglycerides, and cholesterol.

-

Histological and Gene Expression Analysis: Liver tissue is collected and processed for histological and gene expression analysis as described in the MCD model protocol.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and processes involved in the action of this compound, the following diagrams have been generated using the DOT language.

Caption: Mechanism of action of this compound as a dual FFA1/PPARδ agonist.

Caption: General experimental workflow for preclinical evaluation of this compound.

Conclusion

This compound, through its innovative dual agonism of FFA1 and PPARδ, presents a compelling therapeutic strategy for hepatic steatosis. Preclinical studies in relevant animal models have demonstrated its potential to ameliorate the key pathological features of NAFLD/NASH by favorably modulating hepatic lipid metabolism. The ability of this compound to both inhibit lipid synthesis and promote lipid breakdown underscores its potential for robust efficacy. Further investigation, particularly clinical trials, is warranted to translate these promising preclinical findings into a novel therapy for patients with hepatic steatosis and NASH. This technical guide summarizes the current understanding of this compound's action and provides a framework for future research and development in this area.

References

- 1. Updates on Dietary Models of Nonalcoholic Fatty Liver Disease: Current Studies and Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fast food diet mouse: novel small animal model of NASH with ballooning, progressive fibrosis, and high physiological fidelity to the human condition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dietary Oleate Has Beneficial Effects on Every Step of Non-Alcoholic Fatty Liver Disease Progression in a Methionine- and Choline-Deficient Diet-Fed Animal Model [e-dmj.org]

HWL-088: A Technical Guide to its Regulation of Gene Expression in Metabolic Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

HWL-088 is a novel, potent dual agonist of Free Fatty Acid Receptor 1 (FFAR1) and Peroxisome Proliferator-Activated Receptor δ (PPARδ).[1][2][3][4][5][6] This technical whitepaper provides an in-depth overview of the molecular mechanisms through which this compound regulates gene expression, focusing on its therapeutic potential in metabolic diseases such as type 2 diabetes and nonalcoholic steatohepatitis (NASH). We present a compilation of key quantitative data, detailed experimental protocols for assays used to characterize this compound, and visual representations of its signaling pathways and experimental workflows.

Introduction

Metabolic diseases, including type 2 diabetes and NASH, represent a significant global health challenge. The dysregulation of glucose and lipid metabolism are central to the pathophysiology of these conditions. This compound has emerged as a promising therapeutic candidate due to its dual agonistic activity on FFAR1 and PPARδ, two key receptors involved in metabolic regulation.[6][7][8] This document serves as a comprehensive technical guide for researchers and drug development professionals, summarizing the current understanding of this compound's action on gene expression.

Core Mechanism of Action: Dual Agonism of FFAR1 and PPARδ

This compound exerts its pharmacological effects by simultaneously activating FFAR1 and PPARδ.[4][5][6] FFAR1, also known as GPR40, is a G-protein coupled receptor primarily expressed in pancreatic β-cells that plays a crucial role in glucose-stimulated insulin (B600854) secretion.[1][2] PPARδ is a nuclear receptor that functions as a ligand-activated transcription factor, regulating the expression of genes involved in fatty acid oxidation and energy homeostasis.[7] The dual agonism of this compound allows for a multi-pronged approach to improving metabolic parameters.

Quantitative Profile of this compound

The potency of this compound as a dual agonist has been quantitatively characterized in cell-based assays. The following table summarizes the key efficacy values.

| Target Receptor | EC50 (nM) | Assay System | Reference |

| FFAR1 | 18.9 | Cell-based assay | [1][2][3] |

| PPARδ | 570.9 | Cell-based assay | [1][2][3] |

Regulation of Gene Expression by this compound

This compound modulates the expression of a wide array of genes involved in several key metabolic pathways. This regulation is the downstream consequence of FFAR1 and PPARδ activation.

Effects on Genes Involved in Glucolipid Metabolism

This compound has been shown to improve glucose and lipid metabolism by altering the expression of relevant genes.[1][3] In animal models of diabetes, long-term administration of this compound led to better glucose control and improved plasma lipid profiles.[1][2][3] Mechanistic studies indicate that these effects are due to:

-

Reduced hepatic lipogenesis: A decrease in the expression of genes responsible for fatty acid synthesis in the liver.[1][2][7]

-

Increased fatty acid β-oxidation: Upregulation of genes involved in the breakdown of fatty acids for energy production.[1][2]

-

Enhanced glucose uptake: An increase in the expression of glucose transporters.[1][2]

Regulation of Genes in Pancreatic β-cell Function

A key finding is the ability of this compound to improve β-cell function through the upregulation of Pancreas Duodenum Homeobox-1 (PDX1).[1][2] PDX1 is a critical transcription factor for β-cell development, survival, and function.

Modulation of Genes Related to Inflammation, Fibrosis, and Oxidative Stress in NASH

In models of NASH, this compound has been demonstrated to attenuate disease progression by regulating the expression of genes associated with inflammation, fibrosis, and oxidative stress.[6][7]

Signaling Pathways Activated by this compound

The activation of FFAR1 and PPARδ by this compound initiates distinct but complementary signaling cascades that culminate in the observed changes in gene expression.

Caption: Signaling pathways activated by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of the research on this compound. The following sections outline the key experimental protocols employed in the cited studies.

In Vitro FFAR1 and PPARδ Activity Assays

Objective: To determine the potency and efficacy of this compound on its target receptors.

Methodology:

-

Cell Culture: CHO cells stably expressing human FFAR1 or HEK293T cells for PPARδ reporter assays are cultured under standard conditions.

-

PPARδ Reporter Assay:

-

Cells are transiently transfected with a PPARδ expression vector, a luciferase reporter plasmid containing a peroxisome proliferator response element (PPRE), and a β-galactosidase expression vector for normalization.

-

Following transfection, cells are treated with varying concentrations of this compound for 24 hours.

-

Luciferase and β-galactosidase activities are measured using appropriate kits.

-

-

FFAR1 Calcium Mobilization Assay:

-

FFAR1-expressing CHO cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Cells are then stimulated with different concentrations of this compound.

-

Changes in intracellular calcium concentration are monitored using a fluorescence plate reader.

-

-

Data Analysis: EC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

Objective: To assess the glucose-dependent insulinotropic effect of this compound in a pancreatic β-cell line.[2]

Methodology:

-

Cell Culture: MIN6 cells are cultured in DMEM supplemented with 15% FBS and other necessary components.

-

Assay Procedure:

-

Cells are seeded in 24-well plates and grown to confluence.

-

The cells are pre-incubated for 2 hours in Krebs-Ringer bicarbonate buffer (KRBH) containing 2 mM glucose.

-

The pre-incubation buffer is then replaced with KRBH containing either 2 mM or 25 mM glucose, along with varying concentrations of this compound or control compounds (e.g., glibenclamide).[2]

-

After a 2-hour incubation, the supernatant is collected.

-

-

Insulin Measurement: Insulin concentration in the supernatant is quantified using an ELISA kit.

-

Data Analysis: Insulin secretion is normalized to total protein content and expressed as a fold change over the basal (2 mM glucose) condition.

Caption: Workflow for the GSIS assay in MIN6 cells.

Animal Studies in ob/ob Mice

Objective: To evaluate the long-term effects of this compound on glucose and lipid metabolism in a genetic model of obesity and type 2 diabetes.[1][2]

Methodology:

-

Animal Model: Male ob/ob mice (8 weeks old) are used.[2]

-

Acclimatization and Grouping: Animals are acclimatized for one week and then randomly assigned to vehicle, this compound, metformin (B114582), or this compound + metformin groups.[2]

-

Drug Administration: this compound is administered orally once daily for a specified period (e.g., 4 weeks).

-

Metabolic Assessments:

-

Oral Glucose Tolerance Test (OGTT): Performed at the end of the treatment period. Mice are fasted overnight, and a glucose bolus is administered orally. Blood glucose levels are measured at 0, 30, 60, 90, and 120 minutes post-glucose administration.

-

Plasma Lipid Profile: Blood samples are collected for the analysis of triglycerides, total cholesterol, HDL-C, and LDL-C.

-

-

Tissue Collection and Analysis: At the end of the study, tissues such as the liver, pancreas, and adipose tissue are collected for histological analysis and gene expression studies (e.g., qPCR, Western blotting).

Gene Expression Analysis by Real-Time Quantitative PCR (qPCR)

Objective: To quantify the changes in the expression of target genes in tissues or cells following this compound treatment.

Methodology:

-

RNA Extraction: Total RNA is isolated from cells or tissues using a suitable reagent (e.g., TRIzol).

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase kit.

-

qPCR: The qPCR reaction is performed using a SYBR Green-based master mix and gene-specific primers on a real-time PCR system.

-

Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

Conclusion

This compound represents a promising therapeutic agent for metabolic diseases due to its unique dual agonistic activity on FFAR1 and PPARδ. Its ability to favorably modulate the gene expression programs involved in glucose and lipid metabolism, insulin secretion, and the pathophysiology of NASH underscores its potential. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound and related compounds.

References

- 1. This compound, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HWL‐088, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. HWL‐088, a new and highly effective FFA1/PPARδ dual agonist, attenuates nonalcoholic steatohepatitis by regulating lipid metabolism, inflammation and fibrosis | Semantic Scholar [semanticscholar.org]

- 6. This compound, a new and highly effective FFA1/PPARδ dual agonist, attenuates nonalcoholic steatohepatitis by regulating lipid metabolism, inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of this compound: A highly potent FFA1/GPR40 agonist bearing a phenoxyacetic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HWL-088 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

HWL-088 is a potent synthetic small molecule that acts as a dual agonist for the Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40), and the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1][2][3][4] Its ability to activate these two distinct signaling pathways makes it a compound of significant interest for the development of therapeutics targeting metabolic diseases, particularly type 2 diabetes.[1][2][4] this compound enhances glucose-stimulated insulin (B600854) secretion (GSIS) through FFAR1 activation in pancreatic β-cells and modulates lipid metabolism and energy homeostasis via PPARδ activation.[1][3]

These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound on both of its primary targets.

Data Presentation

In Vitro Activity of this compound

| Target | Assay Type | Metric | Value (nM) | Cell Line | Reference |

| FFAR1 (GPR40) | Cell-based transactivation | EC50 | 18.9 | CHO | [1][2][4] |

| PPARδ | Cell-based transactivation | EC50 | 570.9 | - | [1][2][4] |

Signaling Pathways

Activation of FFAR1 by this compound in pancreatic β-cells initiates a signaling cascade that potentiates glucose-stimulated insulin secretion. The binding of this compound to FFAR1, a Gq protein-coupled receptor, leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration is a key signal for the fusion of insulin-containing granules with the plasma membrane, resulting in insulin exocytosis.

This compound also functions as a PPARδ agonist. Upon binding to this compound, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the regulation of gene expression involved in fatty acid oxidation and energy expenditure.

References

- 1. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: HWL-088-Mediated Insulin Secretion in MIN6 Cells

For Research Use Only. Not for use in diagnostic procedures.

Introduction

HWL-088 is a novel and potent agonist of the free fatty acid receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40). FFAR1 is predominantly expressed in pancreatic β-cells and plays a crucial role in potentiating glucose-stimulated insulin (B600854) secretion (GSIS).[1] Activation of FFAR1 by long-chain fatty acids or synthetic agonists like this compound enhances the release of insulin in a glucose-dependent manner, making it an attractive therapeutic target for type 2 diabetes.[1][2]

The MIN6 cell line, derived from a mouse pancreatic insulinoma, is a widely used in vitro model for studying pancreatic β-cell function as it retains the key characteristics of GSIS.[3][4][5] This application note provides a detailed protocol for performing an insulin secretion assay in MIN6 cells to evaluate the efficacy and mechanism of this compound. The protocol covers cell culture, the insulin secretion assay procedure, and data analysis.

Data Presentation

The following table summarizes the quantitative data on the glucose-dependent insulinotropic effects of this compound in MIN6 cells.

Table 1: this compound-Induced Insulin Secretion in MIN6 Cells

| Treatment Group | Glucose Concentration (mM) | This compound Concentration (µM) | Insulin Secreted (Fold Increase vs. Low Glucose Control) |

| Low Glucose Control | 2 | 0 | 1.0 |

| High Glucose Control | 25 | 0 | ~4.5 |

| This compound | 2 | 0.3 | No significant increase |

| This compound | 2 | 3 | No significant increase |

| This compound | 25 | 0.3 | ~6.0 |

| This compound | 25 | 3 | ~7.5 |

| Glibenclamide (Positive Control) | 2 | 3 | Significant increase |

| Glibenclamide (Positive Control) | 25 | 3 | Significant increase |

Data are representative and compiled from published findings.[1] Actual results may vary based on experimental conditions.

Mandatory Visualizations

Caption: Experimental workflow for the this compound insulin secretion assay in MIN6 cells.

Caption: Signaling pathway of this compound via FFAR1 in pancreatic β-cells.

Experimental Protocols

Materials and Reagents

-

MIN6 cells

-

Dulbecco's Modified Eagle's Medium (DMEM), high glucose (25 mM)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

This compound

-

Glibenclamide (positive control)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 115 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 10 mM HEPES, and 0.1% Bovine Serum Albumin (BSA), pH 7.4.

-

KRBH with low glucose (2 mM)

-

KRBH with high glucose (25 mM)

-

Mouse Insulin ELISA Kit

-

24-well tissue culture plates

-

Sterile microcentrifuge tubes

MIN6 Cell Culture

-

Culture MIN6 cells in DMEM supplemented with 15% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells every 3-4 days or when they reach 80-90% confluency. Use Trypsin-EDTA for detachment.

This compound Insulin Secretion Assay Protocol

-

Cell Seeding: Seed MIN6 cells into a 24-well plate at a density of 2.5 x 10^5 cells/well.

-

Cell Culture: Culture the cells for 48-72 hours until they reach 80-90% confluency.

-

Preparation of Treatment Solutions:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of the experiment, dilute the this compound stock solution in KRBH with high glucose (25 mM) to final concentrations of 0.3 µM and 3 µM.

-

Prepare a stock solution of glibenclamide in DMSO and dilute it in KRBH to a final concentration of 3 µM.

-

Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.1%.

-

-

Pre-incubation (Starvation):

-

Gently wash the cells twice with PBS.

-

Aspirate the PBS and add 500 µL of KRBH containing 2 mM glucose to each well.

-

Incubate the plate at 37°C for 1-2 hours to allow the cells to equilibrate to a basal state.

-

-

Incubation with Treatment Groups:

-

Carefully aspirate the pre-incubation buffer.

-

Add 500 µL of the respective treatment solutions to each well:

-

Low Glucose Control: KRBH with 2 mM glucose.

-

High Glucose Control: KRBH with 25 mM glucose and vehicle (DMSO).

-

This compound Treatment: KRBH with 25 mM glucose and this compound (0.3 µM or 3 µM).

-

Positive Control: KRBH with 2 mM or 25 mM glucose and glibenclamide (3 µM).

-

-

Incubate the plate at 37°C for 1-2 hours.

-

-

Sample Collection:

-

Following the incubation, collect the supernatant from each well into separate, pre-labeled microcentrifuge tubes.

-

Centrifuge the tubes at 300 x g for 5 minutes to pellet any detached cells.

-

Transfer the clarified supernatants to new tubes and store them at -80°C until the insulin measurement is performed.

-

-

Insulin Quantification:

-

Quantify the insulin concentration in the collected supernatants using a mouse insulin ELISA kit, following the manufacturer's instructions.

-

Generate a standard curve using the provided insulin standards.

-

Determine the insulin concentration of the unknown samples by interpolating from the standard curve.

-

Data can be expressed as ng/mL of insulin or as a fold change relative to the low glucose control.

-

Conclusion

This application note provides a comprehensive protocol for assessing the insulinotropic effects of the FFAR1 agonist this compound in MIN6 cells. The provided methodologies and diagrams offer a framework for researchers to investigate the compound's mechanism of action and its potential as a therapeutic agent for type 2 diabetes. Adherence to this protocol will enable the generation of robust and reproducible data on glucose-dependent insulin secretion.

References

- 1. HWL‐088, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Insulin secretion assays in an engineered MIN6 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Methionine-Choline Deficient (MCD) Diet-Induced NASH Model

Topic: Methionine-Choline Deficient (MCD) Diet-Induced Nonalcoholic Steatohepatitis (NASH) Model Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[1][2] The methionine-choline deficient (MCD) diet is a widely utilized and reproducible rodent model that rapidly induces a phenotype of severe NASH, making it a valuable tool for studying the pathogenesis of the disease and for the preclinical evaluation of therapeutic candidates.[3][4][5]

This application note provides a detailed protocol for inducing NASH in mice using the MCD diet. It includes information on the principles of the model, experimental procedures, expected outcomes with quantitative data, and key signaling pathways involved.

Principle of the Model

The MCD diet induces NASH through the dietary depletion of methionine and choline (B1196258), two essential nutrients for hepatic lipid metabolism and antioxidant defense.[1][4]

-

Choline Deficiency: Choline is crucial for the synthesis of phosphatidylcholine, a key component of very-low-density lipoproteins (VLDL).[1] Its absence impairs the secretion of triglycerides from the liver, leading to their accumulation and the development of severe steatosis.[1][5] Choline deficiency also compromises mitochondrial membrane integrity, affecting fatty acid β-oxidation.[5]

-

Methionine Deficiency: Methionine is a precursor for S-adenosylmethionine (SAM), a vital methyl donor and a precursor for the antioxidant glutathione (B108866) (GSH).[1][3] Methionine deficiency leads to increased oxidative stress and is believed to drive the progression of inflammation in this model.[3][5]

Collectively, these deficiencies result in a phenotype that histologically resembles human NASH, with prominent steatosis, inflammation, and fibrosis.[5] However, it is important to note that the MCD model does not fully replicate the metabolic syndrome associated with human NASH, as it typically causes weight loss and does not induce insulin (B600854) resistance.[3][4][5]

Experimental Protocol

Animals

-

Species and Strain: C57BL/6J mice are commonly used for this model due to their susceptibility to developing NASH on the MCD diet.[6] Other strains like A/J mice have also been shown to develop high levels of liver enzymes and triglycerides.[7]

-

Age and Sex: Male mice, typically 11-12 weeks of age, are often used.[6]

-

Acclimation: Animals should be acclimated for at least one week upon arrival, with free access to standard chow and water.

Diet

-

MCD Diet: A commercially available methionine- and choline-deficient diet should be used. A typical composition includes high sucrose (B13894) (around 40-45% of energy) and moderate fat (around 10-21% of energy).[1][3][5][6]

-

Control Diet: A control diet with the same composition as the MCD diet but supplemented with methionine and choline should be used for the control group of animals.[6]

Experimental Procedure

-

Randomization: Randomly divide the mice into two groups: a control group receiving the control diet and an experimental group receiving the MCD diet.

-

Diet Administration: Provide the respective diets and water ad libitum for a period of 5 to 8 weeks.[3][6] The duration can be adjusted based on the desired severity of the NASH phenotype.

-

Monitoring:

-

Sample Collection (at the end of the study):

-

Anesthetize the mice and collect blood via cardiac puncture for serum analysis.

-

Euthanize the animals and perfuse the liver with saline.

-

Collect the liver and other tissues (e.g., adipose tissue, intestine) for histological analysis, gene expression studies, and measurement of triglyceride content.

-

Assessment of NASH Phenotype

-

Serum Analysis: Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.[1]

-

Liver Histology:

-

Fix liver tissue in 10% neutral buffered formalin and embed in paraffin.

-

Stain liver sections with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning.

-

Use Sirius Red or Masson's trichrome staining to evaluate fibrosis.

-

Immunohistochemistry for markers like F4/80 can be used to quantify macrophage infiltration.[6]

-

-

NAFLD Activity Score (NAS): Score the H&E stained liver sections based on the NAS system, which semi-quantitatively evaluates steatosis, lobular inflammation, and ballooning.[8][9]

-

Liver Triglyceride Content: Quantify the amount of triglycerides in liver homogenates.

-

Gene Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) on liver tissue to measure the expression of genes involved in inflammation (e.g., Tnfα, Il1β, Il6, Mcp1), and fibrosis (e.g., Col1α1, Acta2, Timp1, Tgfβ).[1]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the MCD diet-induced NASH model.

Table 1: Body and Liver Weight Changes

| Parameter | Control Diet | MCD Diet | Reference |

| Body Weight Change | Gain | Loss (~40% in 8 weeks) | [3] |

| Liver Weight to Body Weight Ratio | Normal | Maintained or slightly decreased | [6] |

Table 2: Serum and Liver Parameters

| Parameter | Control Diet | MCD Diet | Reference |